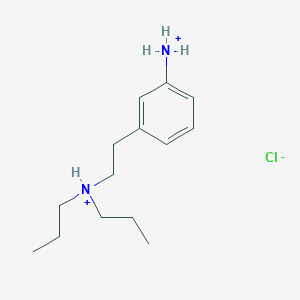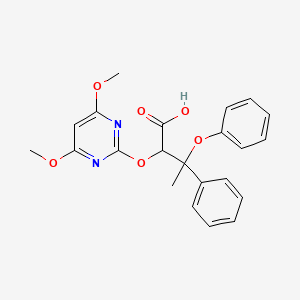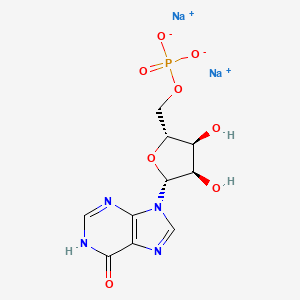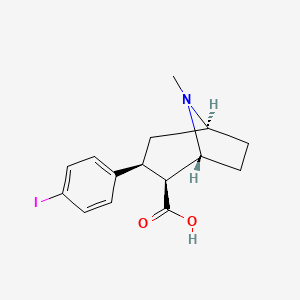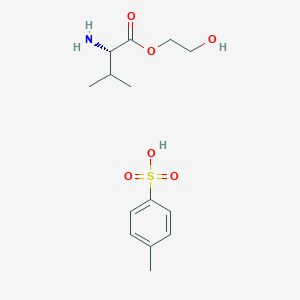
(S)-2-Hydroxyethyl-2-amino-3-methylbutanoat-4-methylbenzolsulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its role in synthesizing other complex molecules.
Wissenschaftliche Forschungsanwendungen
(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
Mode of Action
It is known that the compound undergoes metabolic transformations . The specifics of these transformations and how they interact with the compound’s targets to induce changes are areas for future investigation.
Biochemical Pathways
It is known that l-valine, a related compound, plays a role in several biochemical pathways, including protein synthesis
Pharmacokinetics
It is known that the compound undergoes a number of metabolic transformations, including hydrolysis by esterases or glucuronidases, oxidation by cytochrome p450 enzymes, and reduction . These transformations can impact the compound’s bioavailability.
Biochemische Analyse
Biochemical Properties
(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme vesicular monoamine transporter 2 (VMAT2), which is involved in the transport of neurotransmitters into synaptic vesicles . This interaction is crucial for regulating neurotransmitter levels in the brain and has implications for treating neurological disorders.
Cellular Effects
The effects of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with VMAT2 affects the release of neurotransmitters, thereby influencing neuronal communication and function . Additionally, it has been observed to impact gene expression related to neurotransmitter synthesis and degradation.
Molecular Mechanism
At the molecular level, (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate exerts its effects through specific binding interactions with biomolecules. It binds to VMAT2, inhibiting its function and thereby reducing the uptake of neurotransmitters into synaptic vesicles . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing neuronal signaling. Additionally, it may influence enzyme activity related to neurotransmitter metabolism, further modulating neurotransmitter levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to result in sustained changes in neurotransmitter levels and neuronal function.
Dosage Effects in Animal Models
The effects of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate vary with different dosages in animal models. At lower doses, it effectively modulates neurotransmitter levels without causing significant adverse effects . At higher doses, it may lead to toxic effects, including neurotoxicity and behavioral changes. Understanding the dosage thresholds is essential for developing safe and effective therapeutic applications.
Metabolic Pathways
(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate is involved in several metabolic pathways. It interacts with enzymes and cofactors related to neurotransmitter metabolism, influencing metabolic flux and metabolite levels . These interactions are crucial for maintaining neurotransmitter homeostasis and ensuring proper neuronal function.
Transport and Distribution
The transport and distribution of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate within cells and tissues are mediated by specific transporters and binding proteins. It is transported into neurons via VMAT2 and accumulates in synaptic vesicles . This localization is essential for its role in modulating neurotransmitter levels and neuronal signaling.
Subcellular Localization
(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate is primarily localized in synaptic vesicles within neurons. This subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution and function . Its activity within synaptic vesicles is crucial for regulating neurotransmitter release and neuronal communication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate typically involves several steps. One common method includes the esterification of (S)-2-amino-3-methylbutanoic acid with 2-hydroxyethanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate di(4-methylbenzenesulfonate)
- (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonamide
Uniqueness
(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate is unique due to its specific chiral configuration and the presence of both hydroxyl and amino functional groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
86150-61-0 |
|---|---|
Molekularformel |
C14H23NO6S |
Molekulargewicht |
333.40 g/mol |
IUPAC-Name |
2-hydroxyethyl 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H15NO3.C7H8O3S/c1-5(2)6(8)7(10)11-4-3-9;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,3-4,8H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
KIQNQGPNCRYWKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCCO)N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCCO)N |
Synonyme |
para-Toluenesulfonate 2-Hydroxyethyl L-Valinate; L-Valine 2-Hydroxyethyl Ester 4-Methylbenzenesulfonate; USP Valacyclovir Related Compound F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)
![5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine](/img/structure/B1146291.png)




